![molecular formula C23H21NO4 B13540531 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:
IUPAC Name: (1R,5S)-8-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid.
Molecular Formula: C₂₃H₂₃NO₄.
Molecular Weight: 377.44 g/mol.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fmoc (Fluoren-9-ylmethoxy)carbonyl strategy. Fmoc is a protecting group used in peptide synthesis. The compound can be prepared through the following steps:
Introduction of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the amine functionality.
Ring Formation: Cyclization of the Fmoc-protected amine with appropriate reagents leads to the formation of the bicyclic core.
Deprotection: Removal of the Fmoc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the Fmoc-based strategy remains a key starting point.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Secondary amines.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or substrate in enzyme studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While unique, this compound shares structural features with tropane alkaloids. Tropanes exhibit diverse biological activities . further studies are needed to fully elucidate its distinct properties.
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,15-16,21H,9-10,12-13H2,(H,25,26) |
InChI Key |
YJJYHOPRNFPURM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
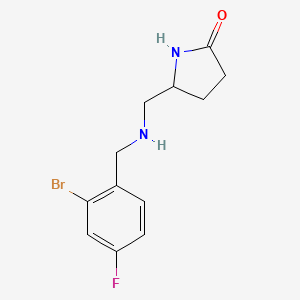
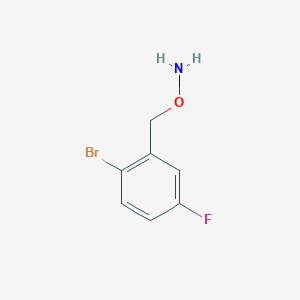
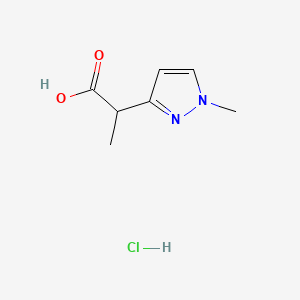
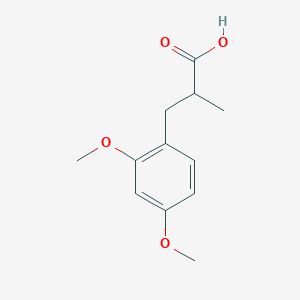
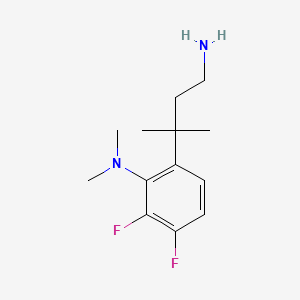

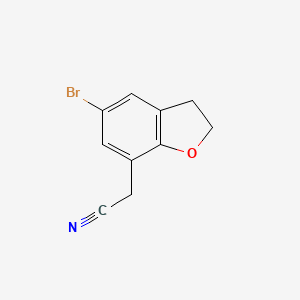
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)

